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Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy- -

Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-

Catalog Number: EVT-14232102
CAS Number:
Molecular Formula: C14H23N6O3S+
Molecular Weight: 355.44 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3-Aminopropyl){[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfanium (non-preferred name) is a natural product found in Homo sapiens with data available.
Overview

Adenosine, 5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-, also known as S-adenosylmethioninamine or decarboxylated S-adenosylmethionine, is a thionucleoside that plays a significant role in various biological processes. It is classified under organic compounds, specifically within the group of 5'-deoxyribonucleosides, where the ribose sugar is modified at the 5' position with a sulfonium group. This compound is present in all living organisms, including bacteria, plants, and animals, and is particularly noted for its involvement in the beta-alanine metabolism pathway in yeast (Saccharomyces cerevisiae) .

Synthesis Analysis

The synthesis of adenosine, 5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy- can be achieved through various chemical methods. One common approach involves the use of S-adenosylmethionine as a starting material. The decarboxylation process is typically catalyzed by enzymes such as S-adenosylmethionine decarboxylase, leading to the formation of the desired compound along with carbon dioxide .

Methods and Technical Details

  1. Starting Material: S-adenosylmethionine.
  2. Catalyst: S-adenosylmethionine decarboxylase.
  3. Reaction Conditions: The reaction generally requires specific pH and temperature conditions to optimize enzyme activity.
  4. Purification: Post-reaction purification may involve techniques such as chromatography to isolate the product from unreacted materials and by-products.
Molecular Structure Analysis

The molecular structure of adenosine, 5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy- reveals a complex arrangement of atoms that contributes to its biological function.

PropertyData
Molecular FormulaC14H26N6O11S3
Molecular WeightApproximately 398.56 g/mol
IUPAC Name{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(3-aminopropyl)methylsulfanium
InChI KeyZUNBITIXDCPNSD-LSRJEVITSA-N
Canonical SMILESCS+C[C@H]1OC@HN1C=NC2=C1N=CN=C2N

The structure includes a purine base (adenine), a ribose sugar that has been modified at the 5' position, and a sulfonium group attached to an aminopropyl chain .

Chemical Reactions Analysis

Adenosine, 5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy- participates in various chemical reactions that are essential for its biological activity.

Types of Reactions

  1. Decarboxylation: The primary reaction involves the removal of a carboxyl group from S-adenosylmethionine to yield adenosine, 5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy- and carbon dioxide .
  2. Methylation: The compound can undergo methylation reactions where methyl groups are transferred to various substrates.
  3. Substitution Reactions: The sulfonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Enzymatic catalysts (e.g., S-adenosylmethionine decarboxylase).
  • Methyl donors such as methyl iodide or methyl sulfate for methylation reactions.
Mechanism of Action

The mechanism of action for adenosine, 5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy- primarily involves its role as a methyl donor in various biochemical pathways. It participates in transmethylation reactions that are crucial for synthesizing important biomolecules such as polyamines and phospholipids.

Process and Data

  1. Transmethylation: The compound donates methyl groups to substrates, affecting their structure and function.
  2. Biological Pathways: It is involved in pathways related to cell growth and differentiation due to its role in polyamine biosynthesis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Generally soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of the sulfonium group.

Relevant Data

The compound has been characterized with a purity level exceeding 95% in synthetic preparations .

Applications

Adenosine, 5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy- has several scientific applications:

  1. Biochemical Research: Utilized in studies related to methylation processes and enzyme activity.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications in cancer treatment due to its role in cell growth regulation.
  3. Metabolic Studies: Used as a marker or intermediate in metabolic pathways involving polyamines .

This compound's unique properties make it an important subject of study across various fields of biochemistry and pharmacology.

Biosynthesis Pathways and Enzymatic Catalysis of Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy- Derivatives

Methionine Adenosyltransferase Isoforms in Decarboxylated SAM Analog Production

Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy- (commonly termed S-adenosylmethioninamine or dcSAM) originates from the strategic decarboxylation of S-adenosylmethionine (SAM). The initial step involves methionine adenosyltransferases (MATs), which catalyze the condensation of L-methionine and ATP to form SAM. This reaction occurs via a nucleophilic substitution mechanism where methionine’s sulfur atom attacks the 5'-carbon of adenosine, yielding a sulfonium ion with concomitant release of triphosphate [9]. MAT isoforms exhibit significant phylogenetic divergence:

  • Eukaryotic MATs: Higher organisms express distinct MAT1A (hepatic) and MAT2A (extrahepatic) isoforms. MAT1A yields tetramers with high SAM affinity (Km ≈ 10–15 µM), while MAT2A forms catalytically distinct oligomers optimized for proliferating tissues [9].
  • Prokaryotic MATs: Bacterial variants (e.g., Methanocaldococcus jannaschii) function as homodimers with elevated thermal stability (optimal activity at 65°C) and reduced Km (25–50 µM), enabling SAM synthesis under extreme conditions [6].

Post-synthesis, SAM undergoes decarboxylation by S-adenosylmethionine decarboxylase (AdoMetDC). This pyruvoyl-dependent enzyme irreversibly removes CO₂ from SAM’s methionyl moiety, generating dcSAM—the essential aminopropyl donor for polyamine biosynthesis [1] [10]. AdoMetDC activity is allosterically enhanced by putrescine, linking dcSAM production to cellular polyamine demand [10].

Table 1: Methionine Adenosyltransferase Isoforms and Functional Attributes

Organism TypeIsoformQuaternary StructureKm (ATP/Methionine)Regulatory Mechanism
Mammals (MAT1A)α1Tetramer8 µM / 5 µMGlutathionylation
Mammals (MAT2A)α2Dimer/Trimer25 µM / 50 µMcAMP-dependent phosphorylation
Bacteria-Dimer50 µM / 25 µMMg²⁺ dependence
Yeast-Hexamer15 µM / 10 µMRedox-sensitive cysteines

Structural Determinants of Sulfonium Bond Formation in Polyamine Precursor Synthesis

The sulfonium center of dcSAM is pivotal for its biochemical reactivity, enabling nucleophilic attack by polyamine precursors. Structural analyses reveal that MAT enzymes enforce precise geometric constraints to stabilize sulfonium bond formation:

  • Active Site Architecture: Conserved residues (e.g., Asp131 in E. coli MAT) position methionine’s carboxyl group via hydrogen bonding, while hydrophobic pockets accommodate adenosine. The resultant proximity (≤4 Å) facilitates SN₂ attack, with sulfonium bond angles constrained to 99–102° [6] [9].
  • Conformational Dynamics: Upon ATP binding, Thermotoga maritima MAT undergoes a 25° domain rotation, sealing the active site and excluding water to prevent hydrolysis. This "closed" conformation aligns His14 to protonate ATP’s α-phosphate, promoting methionine attack [6].

dcSAM biosynthesis further depends on stereochemical fidelity. AdoMetDC exclusively decarboxylates S,S-SAM enantiomers, yielding S-dcSAM with retention of chirality at the sulfonium center. This stereospecificity ensures proper orientation during aminopropyl transfer to putrescine by spermidine synthase [1] [7].

Table 2: Key Structural Elements in Sulfonium Bond Formation and Stabilization

Protein DomainResidues/FeaturesFunctionOrganism Examples
Methionine bindingAsp131, Tyr78, Tyr113Substrate orientation via H-bondingE. coli, M. jannaschii
ATP bindingGAGDQG motifMg²⁺ coordination and phosphate positioningUniversal
Dimer interfaceArg153, Glu168Salt bridges stabilizing catalytic conformationEukaryotes
Sulfur interactionHydrophobic pocketExclusion of nucleophiles to prevent hydrolysisT. maritima

Kinetic Regulation of S-Adenosylmethioninamine Biosynthesis Across Phylogenetic Domains

dcSAM metabolic flux is tightly regulated kinetically to prevent depletion of SAM pools:

  • Feedback Inhibition: In Saccharomyces cerevisiae, cytosolic dcSAM accumulates above 10 µM, allosterically inhibiting MAT (Ki = 5.2 µM) and AdoMetDC (Ki = 8.7 µM). This safeguards SAM for methylation reactions [1] [10].
  • Enzyme Kinetics: AdoMetDC exhibits divergent catalytic efficiencies:
  • E. coli: kcat = 12 s⁻¹, Km(SAM) = 0.4 mM
  • Human: kcat = 4.3 s⁻¹, Km(SAM) = 0.2 mMBacterial enzymes achieve higher turnover, reflecting polyamine demands in rapidly dividing cells [10].
  • Redox Sensitivity: Eukaryotic MAT isoforms are inhibited by oxidative stress. Murine MAT1A undergoes glutathionylation at Cys121, reducing activity by 70%. Conversely, Helicobacter pylori MAT uses a redox-insensitive iron-sulfur cluster for catalysis [9].

Table 3: Comparative Kinetics of dcSAM Biosynthetic Enzymes

EnzymeOrganismkcat (s⁻¹)Km (SAM/mM)Regulatory EffectorInhibition Constant (Ki)
MAT (MAT1A)Homo sapiens6.80.015Glutathione (oxidized)8.2 µM
MATM. jannaschii18.50.025Mg²⁺Not regulated
AdoMetDCE. coli12.00.40Putrescine2.3 mM
AdoMetDCHomo sapiens4.30.20Spermidine0.8 mM
Spermidine synthaseS. cerevisiae9.10.001 (dcSAM)Spermine50 µM

Compartmentalization Dynamics in Eukaryotic vs. Prokaryotic Biosynthetic Microenvironments

Subcellular localization dictates dcSAM availability for polyamine synthesis:

  • Eukaryotic Systems: In yeast, MAT and AdoMetDC are cytosolic, but dcSAM is actively transported into mitochondria via Mdl1p transporters. This compartmentalization supplies spermidine synthase (matrix-localized) while preventing cytoplasmic SAM depletion. Nuclear MAT translocation also occurs during G1/S transition, coupling SAM production to DNA methylation [10] [9].
  • Prokaryotic Simplicity: Bacterial dcSAM synthesis occurs cytosolically without barriers. Bacillus subtilis coordinates spatial coupling of AdoMetDC and spermidine synthase into metabolons, minimizing dcSAM diffusion and enhancing flux by >20-fold [1].
  • Membrane-Less Organelles: Mammalian cells sequester MAT into nuclear speckles under stress, forming catalytic hubs that concentrate SAM for epigenetic modifications while diverting it from dcSAM synthesis [9].

Table 4: Compartmentalization of dcSAM Biosynthesis Machinery

Organism TypeMAT LocalizationAdoMetDC LocalizationdcSAM Utilization SitesTransport Mechanisms
YeastCytosol, nucleusCytosolMitochondriaABC transporter Mdl1p
MammalsCytosol, nuclear specklesCytosolNucleus, cytosolPassive diffusion
Gram-negative bacteriaCytosolCytosolCytosolMetabolon channeling

Properties

Product Name

Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-

IUPAC Name

3-aminopropyl-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium

Molecular Formula

C14H23N6O3S+

Molecular Weight

355.44 g/mol

InChI

InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1

InChI Key

ZUNBITIXDCPNSD-UHFFFAOYSA-N

Canonical SMILES

C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

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